Zhan Catalyst-1C
CAS No.: 918871-44-0
Cat. No.: VC11667712
Molecular Formula: C30H50Cl2NO3PRuS
Molecular Weight: 707.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918871-44-0 |
|---|---|
| Molecular Formula | C30H50Cl2NO3PRuS |
| Molecular Weight | 707.7 g/mol |
| IUPAC Name | dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium;tricyclohexylphosphane |
| Standard InChI | InChI=1S/C18H33P.C12H17NO3S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h16-18H,1-15H2;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 |
| Standard InChI Key | GQGVRAHMQZBHRC-UHFFFAOYSA-L |
| SMILES | CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Introduction
Chemical Structure and Composition
Molecular Architecture
Zhan Catalyst-1C belongs to the family of Grubbs-type ruthenium catalysts but distinguishes itself through its tailored ligand system. The core structure consists of a ruthenium center coordinated to:
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A dichloride ligand ()
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A tricyclohexylphosphine () ligand
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A chelating benzylidene ligand derived from 2-isopropoxy-5-(N,N-dimethylaminosulfonyl)phenyl .
The dimethylsulfonamide group () serves as an electron-withdrawing substituent, stabilizing the metal center and modulating catalytic activity. The isopropoxy group () enhances solubility in organic solvents, facilitating its use in homogeneous catalysis .
Table 1: Key Chemical Identifiers of Zhan Catalyst-1C
| Property | Value | Source |
|---|---|---|
| CAS Number | 918871-44-0 | |
| Molecular Formula | ||
| Molecular Weight | 707.7 g/mol | |
| Ligand System | Tricyclohexylphosphine, dimethylsulfonamide-isopropoxystyrene |
Physicochemical Properties
Zhan Catalyst-1C is typically isolated as a dark purple solid with moderate air stability, allowing handling under inert atmospheres without rigorous exclusion of oxygen. Its solubility profile favors polar aprotic solvents such as dichloromethane and chlorobenzene, though it remains insoluble in water . Thermogravimetric analysis (TGA) indicates decomposition temperatures above 180°C, underscoring its robustness in high-temperature reactions.
Synthesis and Manufacturing
The synthesis of Zhan Catalyst-1C involves a multi-step sequence:
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Ligand Preparation: The isopropoxystyrene ligand is synthesized via ortho-vinylation of phenol derivatives using ethyne, followed by alkylation with isopropyl bromide.
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Metal Coordination: The ligand is reacted with ruthenium trichloride () in the presence of tricyclohexylphosphine to form the intermediate ruthenium complex .
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Carbene Formation: Treatment with diazo compounds generates the active metal-carbene species, which is purified via chromatography.
Industrial-scale production employs ligand-supported immobilization techniques to enhance recyclability. For example, magnetic nanoparticle-supported variants enable catalyst recovery via simple filtration, reducing costs in continuous flow systems .
Mechanism of Action
Zhan Catalyst-1C operates through a canonical ruthenium-mediated olefin metathesis mechanism, which proceeds via four stages:
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Initiation: Dissociation of a phosphine ligand generates a 14-electron ruthenium carbene intermediate.
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Alkene Coordination: The carbene reacts with an olefin substrate to form a metallacyclobutane intermediate.
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Metathesis: Redistribution of substituents yields a new olefin product and regenerates the carbene species.
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Termination: Re-coordination of the phosphine ligand deactivates the catalyst.
The dimethylsulfonamide group electronically tunes the ruthenium center, accelerating the initiation phase compared to earlier Grubbs catalysts. This modification also suppresses side reactions such as β-hydride elimination, improving selectivity in cross-metathesis applications.
Applications in Organic Synthesis
Olefin Metathesis
Zhan Catalyst-1C excels in ring-closing metathesis (RCM) and cross-metathesis (CM) reactions. For instance, it efficiently catalyzes the synthesis of macrocyclic lactones, key intermediates in fragrance and pharmaceutical production. In one study, a 92% yield of a 14-membered lactone was achieved using 0.5 mol% catalyst loading.
Asymmetric Catalysis
The chiral environment imposed by the sulfonamide ligand enables enantioselective transformations. Notably, Zhan Catalyst-1C has been employed in the asymmetric synthesis of Taxol side chains, achieving enantiomeric excesses (ee) exceeding 95%.
Polymer Chemistry
A landmark application involves the degradation of nitrile butadiene rubber (NBR) to low-molecular-weight polymers. As demonstrated in US Patent 9,346,908B1, Zhan Catalyst-1C reduced the weight-average molecular weight () of NBR from 250,000 Da to 50,000 Da within two hours at room temperature . The catalyst was subsequently recovered magnetically and reused five times without significant loss of activity .
Comparative Analysis with Contemporary Catalysts
Table 2: Performance Comparison of Zhan Catalyst-1C with Grubbs and Hoveyda-Grubbs Catalysts
| Parameter | Zhan Catalyst-1C | Grubbs 2nd Generation | Hoveyda-Grubbs |
|---|---|---|---|
| Initiation Rate | Fast | Moderate | Slow |
| Air Stability | High | Low | Moderate |
| Enantioselectivity | High (up to 95% ee) | Low | Moderate (up to 80% ee) |
| Solubility | High in chlorobenzene | Moderate | Low |
| Recyclability | Excellent (5+ cycles) | Poor | Moderate (3 cycles) |
The sulfonamide ligand in Zhan Catalyst-1C confers superior air stability and recyclability compared to phosphine-reliant Grubbs catalysts. Additionally, its electron-withdrawing groups enhance reactivity toward sterically hindered olefins, a limitation of the Hoveyda-Grubbs system.
Recent Advances and Research Directions
Recent studies focus on immobilizing Zhan Catalyst-1C on mesoporous silica supports for gas-phase metathesis of ethylene into propylene. Preliminary results indicate a turnover number (TON) of 12,000, surpassing homogeneous counterparts by 40%. Another emerging area involves photoactivated metathesis, where the catalyst’s absorption at 450 nm enables light-controlled polymerization.
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